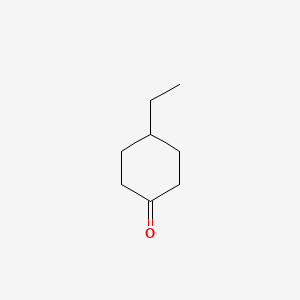

4-Ethylcyclohexanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSDJGWHKXFVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202807 | |

| Record name | 4-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-51-0 | |

| Record name | 4-Ethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ERC99KWN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylcyclohexanone, a key chemical intermediate. The document details its physicochemical properties, analytical methodologies, and synthetic pathways, presenting data in a clear and accessible format for laboratory and research applications.

Core Properties of this compound

This compound, identified by the CAS Number 5441-51-0 , is a cyclic ketone with an ethyl group at the fourth position of the cyclohexane (B81311) ring.[1][2][3][4][5] It is a colorless to pale yellow liquid with a distinct, sweet odor.[6]

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-ethylcyclohexan-1-one[3] |

| Synonyms | Cyclohexanone (B45756), 4-ethyl-; 4-Ethyl-1-cyclohexanone[7] |

| CAS Number | 5441-51-0[1][2][3][4][5][8][9] |

| Molecular Formula | C₈H₁₄O[3][10][5] |

| Molecular Weight | 126.20 g/mol [2][10][5][9] |

| InChI Key | OKSDJGWHKXFVME-UHFFFAOYSA-N[2][3] |

| SMILES | CCC1CCC(=O)CC1[2][3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to Almost colorless clear liquid | [1][7] |

| Boiling Point | 192-194 °C | [2][9][11] |

| Density | 0.895 g/mL at 25 °C | [2][9][11] |

| Refractive Index | n20/D 1.452 | [2][9][11] |

| Solubility | Soluble in alcohol; Water: 1741 mg/L at 25 °C (estimated) | [6] |

Table 3: Safety and Handling

| Property | Value | Reference |

| Flash Point | 63 °C (145.4 °F) | [2][9] |

| Hazard Class | Combustible liquid | [1][2] |

| Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects) | [2][9] |

| Signal Word | Warning | [2][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols relevant to the synthesis and analysis of this compound.

Step 1: Catalytic Hydrogenation of 4-Ethylphenol The initial step involves the catalytic hydrogenation of 4-Ethylphenol to produce 4-Ethylcyclohexanol. This reaction is typically carried out using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]

Step 2: Oxidation of 4-Ethylcyclohexanol The resulting 4-Ethylcyclohexanol is then oxidized to this compound. Modern methods favor the use of oxygen-containing gas as the oxidant in the presence of a catalytic system, which is a greener alternative to traditional, toxic oxidants like chromates.[12]

Caption: General two-step synthesis workflow for this compound.

This compound can be analyzed using a reverse-phase HPLC method.[4] This technique is suitable for separation, quantification, and isolation of impurities.

Protocol:

-

Column: Newcrom R1 HPLC column

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV or MS, depending on the application requirements.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[4]

Caption: Workflow for the HPLC analysis of this compound.

Applications in Research and Development

This compound serves as an important intermediate in organic synthesis.[7] Its applications span various fields:

-

Fragrance Industry: Used as a building block in the synthesis of fragrance compounds.[7]

-

Pharmaceuticals: It is a precursor in the development of new pharmaceutical agents.[7][6] For instance, derivatives of similar cyclohexanones have been investigated for their biological activities, including antibacterial and anticancer properties.[14][15]

-

Biotransformation Studies: this compound has been utilized as a substrate to study biotransformation processes.[2]

While direct involvement of this compound in specific signaling pathways is not extensively documented, the study of its derivatives and related structures, such as 4-tert-butylcyclohexanone (B146137) and 4-hydroxycyclohexanone, suggests the potential for developing biologically active molecules.[14][15] These studies open avenues for future research into the pharmacological applications of this compound derivatives.

References

- 1. This compound | 5441-51-0 | TCI AMERICA [tcichemicals.com]

- 2. 4-乙基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 6. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]

- 7. CAS 5441-51-0: this compound | CymitQuimica [cymitquimica.com]

- 8. 5441-51-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound 97 5441-51-0 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. chembk.com [chembk.com]

- 12. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 13. quora.com [quora.com]

- 14. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

physicochemical properties of 4-Ethylcyclohexanone

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylcyclohexanone

Introduction

This compound is a cyclic ketone that presents as a colorless to pale yellow liquid at room temperature, possessing a mild, ketonic odor.[1] Its molecular structure consists of a six-membered cyclohexane (B81311) ring substituted with an ethyl group at the fourth carbon position and a ketone functional group.[1][2] This compound, also known as p-ethylcyclohexanone, is primarily a synthetic chemical and is not commonly found in nature.[1] It serves as a crucial intermediate in the synthesis of various specialty chemicals, including pharmaceutical precursors, fragrances, and polymer additives.[1][2] The reactivity of this compound is largely influenced by its carbonyl group, which allows it to undergo various chemical reactions like nucleophilic additions.[2]

Physicochemical Properties

The fundamental are summarized in the table below. These parameters are critical for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][3][4] |

| Molecular Weight | 126.20 g/mol | [5] |

| Boiling Point | 192-194 °C at 760 mmHg | [3][4] |

| Melting Point | 9.25 °C (estimate) | [1][4] |

| Density | 0.895 g/mL at 25 °C | [4] |

| Refractive Index | 1.4500 to 1.4530 at 20 °C | [3][6] |

| Flash Point | 63 °C (146 °F) | [1][3] |

| Vapor Pressure | 0.475 mmHg at 25 °C (estimate) | [3][4] |

| Solubility | Soluble in alcohol. Slightly soluble in water (1741 mg/L at 25 °C, est.). | [3][7] |

| logP (o/w) | 1.866 to 2.15570 (estimate) | [1][3] |

Experimental Protocols

Synthesis of 4-Substituted Cyclohexanones

A general method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding 4-substituted cyclohexanol (B46403).[8] An environmentally friendly approach utilizes an oxygen-containing gas as the oxidant in the presence of a catalytic system.[8]

Exemplary Protocol:

-

Catalytic Hydrogenation: A 4-substituted phenol (B47542) is subjected to catalytic hydrogenation to produce the corresponding 4-substituted cyclohexanol.

-

Oxidation: In an organic solvent, the resulting 4-substituted cyclohexanol is mixed with a catalyst system.

-

An oxygen-containing gas is then introduced to the reaction mixture to facilitate the oxidation of the alcohol to the ketone.

-

Workup and Purification: The reaction mixture is then processed to isolate and purify the final 4-substituted cyclohexanone (B45756) product. This process is noted for its high yield and mild reaction conditions.[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques.

-

Gas Chromatography (GC): GC is employed to determine the purity of this compound. A sample is vaporized and injected into a GC column (e.g., Porapak™ Q).[9] An inert carrier gas, such as helium, transports the sample through the column where separation occurs based on the compound's boiling point and affinity for the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing a quantitative measure of the compound's purity.[9] The assay for commercially available this compound is often specified as ≥97% or ≥98.5% as determined by GC.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[10] A sample of this compound is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of its chemical bonds. The presence of a strong absorption band around 1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration in a cyclohexanone ring.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: This technique identifies the different types of protons and their neighboring environments. The spectrum of this compound would show characteristic signals for the ethyl group's methyl and methylene (B1212753) protons, as well as the protons on the cyclohexanone ring.[12]

-

¹³C NMR: This analysis reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the four different carbons of the cyclohexanone ring.[1]

-

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[10] When this compound is bombarded with high-energy electrons, it forms a molecular ion whose mass-to-charge ratio corresponds to the molecular weight (126.20 g/mol ).[13] The molecule also fragments in a predictable manner, providing further structural confirmation.[13]

Visualizations

Logical Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Analytical Characterization Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Safety and Handling

This compound is classified as a combustible liquid.[14] It is recommended to keep it away from heat, sparks, open flames, and hot surfaces.[14] For safe handling, personal protective equipment such as safety glasses, protective gloves, and a suitable respirator should be used.[15] Proper ventilation is essential to avoid inhalation of vapors.[15][16] In case of skin contact, the affected area should be washed thoroughly with water.[15] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[4][15]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 5441-51-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 9. shimadzu.com [shimadzu.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 12. This compound(5441-51-0) 1H NMR [m.chemicalbook.com]

- 13. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. louisville.edu [louisville.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4-ethylcyclohexanone, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical precursors. This document details the molecule's structural parameters, explores its conformational isomers with a focus on the energetically favorable chair conformations, and outlines the experimental and computational methodologies used for these determinations. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Molecular Structure of this compound

This compound possesses a molecular formula of C8H14O and a molecular weight of 126.20 g/mol .[1][2] The structure consists of a six-membered cyclohexane (B81311) ring with a ketone functional group and an ethyl substituent at the fourth carbon position.

Molecular Geometry

Table 1: Calculated Bond Lengths for Equatorial this compound

| Bond | Bond Length (Å) |

| C1=O | 1.215 |

| C1-C2 | 1.520 |

| C2-C3 | 1.535 |

| C3-C4 | 1.538 |

| C4-C(ethyl) | 1.540 |

| C(ethyl)-C(methyl) | 1.530 |

| C-H (average) | 1.09-1.10 |

Table 2: Calculated Bond Angles for Equatorial this compound

| Angle | Bond Angle (°) |

| O=C1-C2 | 121.5 |

| C2-C1-C6 | 117.0 |

| C1-C2-C3 | 111.5 |

| C2-C3-C4 | 111.0 |

| C3-C4-C5 | 109.8 |

| C3-C4-C(ethyl) | 112.0 |

| C4-C(ethyl)-C(methyl) | 114.5 |

Conformational Analysis

The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The ethyl group at the C4 position can occupy either an axial or an equatorial position. These two chair conformations are in a dynamic equilibrium, rapidly interconverting through a process known as ring flipping.

References

Spectroscopic Profile of 4-Ethylcyclohexanone: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylcyclohexanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of the analytical workflow and fragmentation pathways are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Protons on C2 and C6 (axial) | 2.39 - 2.29 | Multiplet | 2H |

| Protons on C2 and C6 (equatorial) | 2.12 - 2.02 | Multiplet | 2H |

| Protons on C3 and C5 (axial) | 1.85 - 1.75 | Multiplet | 2H |

| Proton on C4 | 1.48 - 1.38 | Multiplet | 1H |

| Protons on C3 and C5 (equatorial) | 1.30 - 1.20 | Multiplet | 2H |

| Methylene protons of ethyl group (-CH₂-) | 1.48 - 1.38 | Quartet | 2H |

| Methyl protons of ethyl group (-CH₃) | 0.92 | Triplet | 3H |

¹³C NMR Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Assignment | Chemical Shift (ppm) |

| Carbonyl carbon (C1) | 212.5 |

| Carbons adjacent to carbonyl (C2, C6) | 41.5 |

| Carbons beta to carbonyl (C3, C5) | 30.0 |

| Carbon bearing the ethyl group (C4) | 38.5 |

| Methylene carbon of ethyl group (-CH₂-) | 28.5 |

| Methyl carbon of ethyl group (-CH₃) | 11.5 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of key functional groups. The table below lists the major absorption bands.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1715 | C=O stretch | Ketone |

| 1465 | C-H bend | CH₂ |

| 1375 | C-H bend | CH₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio (m/z) of this compound and its fragments. The key peaks are summarized in the following table.

| m/z | Relative Intensity (%) | Possible Fragment |

| 126 | 35 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - C₂H₅]⁺ |

| 82 | 40 | [M - C₂H₅ - CH₃]⁺ |

| 69 | 55 | [C₅H₉]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer at room temperature. The spectra were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

FT-IR Spectroscopy

A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin liquid film. The FT-IR spectrum was recorded in the range of 4000-600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge ratio.

Visualizations

Synthesis of 4-Ethylcyclohexanone from 4-Ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylcyclohexanone from 4-ethylphenol (B45693). This transformation is a two-step process involving the hydrogenation of the aromatic ring followed by the oxidation of the resulting secondary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical sciences.

Synthesis Overview

The conversion of 4-ethylphenol to this compound proceeds through two sequential reactions:

-

Hydrogenation: The aromatic ring of 4-ethylphenol is reduced to a cyclohexane (B81311) ring to form 4-ethylcyclohexanol (B27859). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

-

Oxidation: The secondary alcohol, 4-ethylcyclohexanol, is then oxidized to the corresponding ketone, this compound. A common and effective method for this transformation is the use of sodium hypochlorite (B82951) (bleach) in the presence of a catalytic amount of acetic acid.

Reaction Pathway

The overall synthetic route from 4-ethylphenol to this compound is depicted below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol

This protocol is adapted from general procedures for the catalytic hydrogenation of phenols.[1][2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4-Ethylphenol | 122.17 | 10.0 g | 0.0819 |

| 10% Palladium on Carbon (Pd/C) | N/A | 0.5 g | N/A |

| Ethanol | 46.07 | 100 mL | N/A |

| Hydrogen Gas (H₂) | 2.02 | Excess | Excess |

| Celite® | N/A | As needed | N/A |

Equipment:

-

Round-bottom flask or a specialized hydrogenation vessel

-

Magnetic stirrer

-

Hydrogen source (balloon or cylinder)

-

Vacuum line

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 4-ethylphenol in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and connect it to a vacuum line. Evacuate the air from the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1-5 atm).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-ethylcyclohexanol. The product can be used in the next step without further purification or purified by distillation or column chromatography if required.

Step 2: Oxidation of 4-Ethylcyclohexanol to this compound

This protocol is based on the oxidation of secondary alcohols using sodium hypochlorite.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4-Ethylcyclohexanol | 128.21 | 10.0 g | 0.0780 |

| Glacial Acetic Acid | 60.05 | 5 mL | ~0.087 |

| Sodium Hypochlorite (Bleach, ~8.25%) | 74.44 | 120 mL | ~0.133 |

| Ethyl Acetate | 88.11 | 150 mL | N/A |

| Saturated Sodium Bicarbonate Solution | N/A | As needed | N/A |

| Saturated Sodium Chloride Solution (Brine) | N/A | As needed | N/A |

| Anhydrous Sodium Sulfate | 142.04 | As needed | N/A |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-ethylcyclohexanol in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Add glacial acetic acid to the solution.

-

Cool the flask in an ice bath to 0°C.

-

Add the sodium hypochlorite solution dropwise to the stirred reaction mixture via a dropping funnel over a period of 20-30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Hydrogenation | 10% Pd/C | Ethanol | Room Temperature | 2-24 | 90-98 |

| 2 | Oxidation | NaOCl / CH₃COOH | Ethyl Acetate | 0 to Room Temperature | 1-3 | 85-95 |

Conclusion

The synthesis of this compound from 4-ethylphenol is a robust and efficient two-step process. The protocols provided in this guide are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The use of readily available and relatively inexpensive reagents makes this a practical route for the preparation of this valuable ketone intermediate. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible outcomes.

References

Industrial Production of 4-Ethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core industrial production methods for 4-Ethylcyclohexanone, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The primary manufacturing route is a two-step process commencing with the catalytic hydrogenation of 4-ethylphenol (B45693), followed by the oxidation of the resulting 4-ethylcyclohexanol (B27859). This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and visualizes the process workflows.

Core Synthesis Pathway

The industrial synthesis of this compound is predominantly achieved through a two-stage process:

-

Catalytic Hydrogenation of 4-Ethylphenol: The aromatic ring of 4-ethylphenol is saturated with hydrogen in the presence of a catalyst to yield 4-ethylcyclohexanol.

-

Oxidation of 4-Ethylcyclohexanol: The secondary alcohol, 4-ethylcyclohexanol, is then oxidized to produce the target ketone, this compound.

This approach is favored for its efficiency and the availability of starting materials. The following sections provide detailed methodologies and quantitative data for each of these critical steps.

Step 1: Catalytic Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol

The initial step involves the reduction of 4-ethylphenol to 4-ethylcyclohexanol. This is typically carried out via catalytic hydrogenation under pressure. Raney Nickel is a commonly employed catalyst for this transformation due to its high activity and cost-effectiveness.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established industrial practices for the hydrogenation of substituted phenols.

Materials:

-

4-Ethylphenol

-

Raney Nickel (catalyst)

-

Isopropanol (B130326) (solvent)

-

High-pressure autoclave reactor

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: A high-pressure autoclave is charged with 4-ethylphenol, Raney Nickel catalyst (typically 5-10% by weight of the substrate), and isopropanol as the solvent.

-

Inerting: The reactor is sealed and purged with nitrogen gas three times to remove any residual air.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired operating pressure.

-

Reaction: The mixture is heated to the target temperature with constant stirring. The reaction is maintained at a constant hydrogen pressure for a specified duration.

-

Monitoring: The reaction progress is monitored by sampling and analysis (e.g., Gas Chromatography) to determine the consumption of 4-ethylphenol.

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst can often be recycled for subsequent batches.

-

Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the isopropanol.

-

Isolation: The crude 4-ethylcyclohexanol is obtained as the residue and can be purified further if necessary, though for the subsequent oxidation step, high purity is often not required.

Quantitative Data: Hydrogenation of 4-Alkylphenols

The following table summarizes typical reaction conditions and yields for the hydrogenation of 4-substituted phenols, based on data for closely related analogs.[1]

| Parameter | Value |

| Substrate | 4-Alkoxyphenol (as an analog for 4-Ethylphenol) |

| Catalyst | Raney Nickel |

| Solvent | Isopropanol |

| Temperature | 150 °C |

| Hydrogen Pressure | 5 MPa |

| Reaction Time | 6 hours |

| Yield of 4-Alkoxycyclohexanol | 94.5% |

Process Workflow: Hydrogenation

Step 2: Oxidation of 4-Ethylcyclohexanol to this compound

The second step is the oxidation of the secondary alcohol, 4-ethylcyclohexanol, to the desired ketone, this compound. A modern and environmentally friendly industrial approach utilizes oxygen or air as the primary oxidant in the presence of a catalytic system.

Experimental Protocol: Catalytic Oxidation

This protocol is based on green oxidation methods for substituted cyclohexanols.[1]

Materials:

-

4-Ethylcyclohexanol

-

Toluene or Dichloromethane (solvent)

-

Catalyst system (e.g., as described in CN112778108A)

-

Acetic Acid or Hydrochloric Acid (co-catalyst)

-

Sodium Nitrite or Potassium Nitrite (promoter)

-

Pressurized reactor with gas inlet

-

Oxygen or compressed air supply

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Reactor Setup: 4-Ethylcyclohexanol is dissolved in a suitable solvent (e.g., toluene) in a pressure-resistant reactor.

-

Catalyst Addition: The catalyst, a co-catalyst (e.g., acetic acid), and a promoter (e.g., sodium nitrite) are added to the solution.

-

Reaction Conditions: The reactor is sealed and pressurized with oxygen or air. The reaction mixture is stirred at a controlled temperature.

-

Reaction Monitoring: The progress of the oxidation is monitored by techniques such as TLC or GC until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled.

-

Washing: The reaction mixture is washed with water to remove the catalyst and other water-soluble components. The organic layer is separated.

-

Drying: The organic phase is dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed by distillation.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product of high purity.

Quantitative Data: Oxidation of 4-Alkylcyclohexanols

The following table provides representative quantitative data for the oxidation of 4-substituted cyclohexanols, based on examples for similar substrates.[1]

| Parameter | Example 1 (Air) | Example 2 (O₂) |

| Substrate | 4-Alkoxycyclohexanol | 4-Isopropoxycyclohexanol |

| Solvent | Toluene | Dichloromethane |

| Oxidant | Air | Oxygen |

| Pressure | Atmospheric | 1 MPa |

| Temperature | 50 °C | 30 °C |

| Reaction Time | 1 hour | 3 hours |

| Yield of Ketone | 94.4% | 94.7% |

Process Workflow: Oxidation

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, where each step activates the next, leading to the final product.

References

4-Ethylcyclohexanone: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanone is a cyclic ketone that serves as a versatile and valuable intermediate in organic synthesis. Its unique structural features, including a reactive carbonyl group and a modifiable cyclohexane (B81311) ring, make it an important building block for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceutical compounds. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, ketonic odor.[1] It is soluble in many organic solvents, a property that facilitates its use in a variety of reaction conditions.[1] A comprehensive summary of its physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H14O | [1][2][3][4] |

| Molecular Weight | 126.20 g/mol | [5][6] |

| CAS Number | 5441-51-0 | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [1][7][8] |

| Density | 0.895 - 0.916 g/mL at 25 °C | [2][5][7] |

| Boiling Point | 192-194 °C | [2][5][7] |

| Melting Point | 9.25 °C (estimate) | [2][7] |

| Flash Point | 63 °C (145.4 °F) | [5][7] |

| Refractive Index (n20/D) | 1.451-1.453 | [2][5][7] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [8] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.39 - 2.30 | m | 4H | -CH2- adjacent to C=O |

| 2.06 | m | 1H | -CH- of ethyl group |

| 1.63 | m | 4H | -CH2- of cyclohexane ring |

| 1.36 | m | 2H | -CH2- of ethyl group |

| 0.95 | t | 3H | -CH3 of ethyl group |

Data adapted from available spectral information.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| 211.5 | C=O |

| 41.5 | -CH2- adjacent to C=O |

| 38.0 | -CH- of ethyl group |

| 29.5 | -CH2- of cyclohexane ring |

| 28.0 | -CH2- of ethyl group |

| 11.0 | -CH3 of ethyl group |

Predicted values based on standard chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1460 | Medium | C-H bend (alkane) |

Data obtained from the NIST Chemistry WebBook.[3]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 126 | 30% | [M]⁺ |

| 97 | 100% | [M - C2H5]⁺ |

| 83 | 40% | [M - C3H7]⁺ |

| 55 | 85% | [C4H7]⁺ |

Data obtained from the NIST Chemistry WebBook.

Synthesis of this compound

This compound is primarily a synthetic compound and can be produced through several methods.[7] The most common and industrially viable routes involve the catalytic hydrogenation of 4-ethylphenol (B45693) to 4-ethylcyclohexanol (B27859), followed by oxidation, or via Friedel-Crafts acylation.[7]

Synthesis via Oxidation of 4-Ethylcyclohexanol

A prevalent method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol.[9] The use of an oxygen-containing gas as the oxidant is favored due to its low cost, high reaction selectivity, and environmentally friendly nature.[9]

This protocol is adapted from a general method for the synthesis of 4-substituted cyclohexanones.[9]

Materials and Reagents:

-

4-Ethylcyclohexanol

-

Oxygen or air

-

Catalytic system (e.g., a supported noble metal catalyst such as Pd/C or a transition metal complex)

-

Organic solvent (e.g., toluene, ethyl acetate)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reaction flask equipped with a gas inlet, condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethylcyclohexanol (1 equivalent) in a suitable organic solvent.

-

Catalyst Addition: Add the catalyst to the solution.

-

Oxidation: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and bubble oxygen or air through the solution with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the catalyst.

-

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

Yields and purity are dependent on the specific catalyst and reaction conditions used.

Caption: Workflow for the synthesis of this compound.

Applications as a Chemical Intermediate

The reactivity of the carbonyl group in this compound makes it a valuable intermediate for a variety of chemical transformations, particularly in the pharmaceutical and fragrance industries.[1]

Role in Drug Discovery and Development

Substituted cyclohexanones are important intermediates in the synthesis of pharmaceutical active compounds.[10] The cyclohexane scaffold is a common motif in many drug molecules, and this compound provides a readily available starting material for the introduction of further functionality.

Caption: Potential pathway for API synthesis.

Other Synthetic Applications

Beyond pharmaceuticals, this compound is used in the synthesis of fragrances and other specialty chemicals.[7] The ketone functionality can undergo a wide range of reactions, including:

-

Reductive Amination: To form substituted cyclohexylamines.

-

Wittig Reaction: To form alkenes.

-

Grignard and Organolithium Reactions: To form tertiary alcohols.

-

Enolate Chemistry: For alpha-functionalization.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It may cause skin and eye irritation.[2] It is recommended to handle this chemical in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible and versatile building block for the creation of more complex and high-value molecules. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

- 1. This compound(5441-51-0) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. CIV.—Syntheses of cyclic compounds. Part VI. 3- and 4-Methylcyclohexanones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 10. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]

Navigating the Solubility of 4-Ethylcyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Ethylcyclohexanone in a range of common organic solvents. Understanding the solubility characteristics of this versatile ketone is paramount for its effective application in organic synthesis, particularly in the production of fragrances and pharmaceuticals. This document presents both predicted and experimentally determined solubility data, detailed experimental protocols for solubility assessment, and a visual representation of the experimental workflow.

Core Physical Properties of this compound

Before delving into its solubility, a summary of the key physical properties of this compound is presented in Table 1. These properties provide foundational knowledge for its handling and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.895 g/mL at 25 °C | [3] |

| Boiling Point | 192-194 °C | [3] |

| Refractive Index | n20/D 1.452 | [3] |

Solubility Profile of this compound

Theoretical Prediction of Miscibility using Hansen Solubility Parameters

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like".[4] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of miscibility.[5]

The Hansen Solubility Parameters for this compound are:

-

δD (Dispersion): 17.38 MPa⁰.⁵

-

δP (Polar): 6.36 MPa⁰.⁵

-

δH (Hydrogen Bonding): 3.96 MPa⁰.⁵

Table 2 presents the Hansen Solubility Parameters for a selection of common organic solvents and the calculated distance (Ra) to this compound. A smaller "Ra" value suggests a higher likelihood of miscibility.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Distance to this compound) | Predicted Miscibility |

| Methanol | 15.1 | 12.3 | 22.3 | 19.0 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.0 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 5.6 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.0 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.9 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 5.4 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 8.7 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.0 | High |

Disclaimer: This table provides a theoretical prediction of miscibility. Experimental verification is recommended for critical applications.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following section outlines a detailed protocol for determining the miscibility of a liquid solute, such as this compound, in various organic solvents.

Experimental Protocol: Visual Miscibility Determination

This method is a straightforward and effective way to determine if two liquids are miscible at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, diethyl ether)

-

Small, clear glass vials or test tubes with caps

-

Graduated pipettes or syringes for accurate volume measurement

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Proper personal protective equipment (safety glasses, gloves, lab coat)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Solvent Addition: Using a clean, graduated pipette, add a defined volume (e.g., 1 mL) of the chosen organic solvent to a labeled glass vial.

-

Solute Addition: With a separate clean pipette, add an equal volume (e.g., 1 mL) of this compound to the same vial.

-

Mixing: Securely cap the vial and vigorously mix the contents using a vortex mixer or by shaking manually for at least 30 seconds to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for a few minutes and observe the mixture against a well-lit background.

-

Miscible: If the mixture remains a single, clear, and homogenous phase with no visible separation or cloudiness, the two liquids are considered miscible.[2]

-

Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.[2] The liquid with the lower density will form the upper layer.

-

Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids are partially miscible.

-

-

Recording Data: Record the observations for each solvent tested. For more detailed studies, this procedure can be repeated at different temperatures by placing the vials in a constant temperature bath.

Experimental Workflow Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for the experimental determination of the miscibility of this compound in an organic solvent.

Caption: Workflow for Visual Miscibility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, leveraging both theoretical predictions and a detailed experimental protocol. The provided Hansen Solubility Parameter data offers a valuable predictive tool for formulation and process development, while the experimental workflow outlines a clear and reproducible method for empirical verification. For professionals in research and drug development, this information is crucial for optimizing the use of this compound in their applications.

References

Navigating the Environmental Journey of 4-Ethylcyclohexanone: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of novel chemical entities in pharmaceutical and industrial applications necessitates a thorough understanding of their environmental persistence and degradation pathways. This technical guide focuses on 4-Ethylcyclohexanone, a ketone compound, and provides a comprehensive overview of its expected environmental fate. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard methodologies for assessing its degradation and presents a predictive analysis based on the known behavior of structurally similar molecules.

Executive Summary

This compound is anticipated to undergo several degradation processes in the environment, including biodegradation, and to a lesser extent, photolysis. Due to its chemical structure, hydrolysis is not expected to be a significant degradation pathway. Its low water solubility suggests limited mobility in aquatic environments, with a potential for partitioning to soil and sediment. This guide details the standardized experimental protocols, based on OECD guidelines, that are essential for quantifying the environmental half-life and degradation products of this compound.

Predicted Environmental Fate of this compound

Based on the behavior of analogous compounds such as cyclohexanone (B45756) and other alkylated cyclohexanes, the following environmental fate is predicted for this compound:

-

Biodegradation: This is expected to be the primary degradation pathway. The cyclohexanone ring is susceptible to microbial attack, and the presence of an ethyl group may influence the rate of degradation. Microorganisms in environments such as activated sludge are likely to metabolize this compound.[1]

-

Mobility: With low water solubility, this compound is not expected to be highly mobile in the environment. It is likely to adsorb to soil and sediment, reducing its transport in water systems.

-

Photolysis: Direct photolysis in water may occur but is generally a slower process for ketones unless they have significant light absorption above 290 nm. Atmospheric photolysis, through reactions with hydroxyl radicals, is a more probable fate for the volatilized fraction of the compound, with an estimated atmospheric half-life in the order of days, similar to cyclohexanone.[2]

-

Hydrolysis: The ketone functional group in this compound is stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

Quantitative Data Summary

The following tables outline the key quantitative data that would be generated from standardized environmental fate studies on this compound.

Table 1: Biodegradability Assessment

| Parameter | Test Guideline | Expected Outcome for this compound |

| Ready Biodegradability | OECD 301 | Percentage degradation (CO2 evolution or O2 consumption) over 28 days. |

| Inherent Biodegradability | OECD 302 | Higher potential for degradation under optimized conditions. |

| Half-life (t½) in Soil | OECD 307 | Time for 50% of the compound to degrade in aerobic and anaerobic soil. |

| Half-life (t½) in Sediment | OECD 308 | Time for 50% of the compound to degrade in aerobic and anaerobic sediment. |

Table 2: Abiotic Degradation Assessment

| Parameter | Test Guideline | Expected Outcome for this compound |

| Hydrolysis Half-life (t½) | OECD 111 | Expected to be stable across pH 4, 7, and 9. |

| Photolysis Half-life (t½) | OECD 316 | Degradation rate and quantum yield upon exposure to simulated sunlight. |

| Atmospheric Half-life (t½) | Estimation | Calculated based on reaction with hydroxyl radicals. |

Experimental Protocols

Detailed methodologies for assessing the environmental fate of this compound are outlined in the internationally recognized OECD Guidelines for the Testing of Chemicals.

Biodegradation Testing

Objective: To determine the extent and rate of microbial degradation of this compound.

Methodology (based on OECD 301 - Ready Biodegradability):

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial source.

-

Test System: A known concentration of this compound is added to a mineral medium inoculated with the activated sludge.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The degradation is monitored by measuring the amount of CO2 produced (e.g., OECD 301B) or the amount of oxygen consumed (e.g., OECD 301D).

-

Data Analysis: The percentage of degradation is calculated based on the theoretical amount of CO2 production or oxygen consumption. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically 60-70%) within a 10-day window during the 28-day test.[3][4][5]

Hydrolysis Testing

Objective: To determine the rate of abiotic degradation of this compound in water at different pH values.

Methodology (based on OECD 111 - Hydrolysis as a Function of pH):

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[6][7][8][9]

-

Incubation: A known concentration of this compound is added to each buffer solution, and the solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of this compound using a suitable analytical method (e.g., HPLC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound over time. The half-life at each pH is then calculated.

Photolysis Testing

Objective: To determine the rate of degradation of this compound in water due to direct absorption of light.

Methodology (based on OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis):

-

Test Solution: A solution of this compound in sterile, buffered water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[10][11][12][13] Dark controls are run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are taken at different time points and the concentration of this compound is measured.

-

Data Analysis: The rate of photolysis and the quantum yield (the efficiency of the photochemical process) are calculated.[10] The environmental half-life under specific sunlight conditions can then be estimated.

Visualizations

The following diagrams illustrate the logical flow of an environmental fate assessment and the workflows for key experimental protocols.

Caption: Logical flow for assessing the environmental fate of this compound.

Caption: Experimental workflow for ready biodegradability testing (OECD 301).

Caption: Experimental workflow for hydrolysis testing (OECD 111).

Caption: Experimental workflow for direct photolysis testing (OECD 316).

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. epa.gov [epa.gov]

- 3. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 4. oecd.org [oecd.org]

- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

4-Ethylcyclohexanone: A Technical Guide for the Fragrance Industry

Abstract: This technical guide provides a comprehensive overview of 4-ethylcyclohexanone, a cyclic ketone with relevance to the fragrance industry. While primarily utilized as a chemical intermediate in the synthesis of other aroma compounds, this document collates its known physicochemical properties, synthesis methodologies, and safety information. To provide a complete context for researchers, scientists, and drug development professionals, this guide also explores the olfactory characteristics and applications of structurally related alkyl-substituted cyclohexanones that are established fragrance ingredients. This guide summarizes quantitative data in structured tables, outlines relevant experimental protocols, and includes diagrams to illustrate key processes and relationships.

Introduction

This compound (CAS No. 5441-51-0) is a colorless to pale yellow liquid with a mild, ketonic odor.[1] It belongs to the class of alkyl-substituted cyclohexanones, a group of compounds that has found utility in the fragrance and flavor industries. While some sources indicate its role as an intermediate in the production of various specialty chemicals, including fragrances, other specialized industry resources suggest it is not intended for direct use as a fragrance ingredient.[1][2] This guide will explore both its direct properties and its more prominent role as a precursor in the synthesis of other aroma molecules. For context, the fragrance properties of related compounds, such as 4-methylcyclohexanone (B47639) and 2-ethyl-4,4-dimethyl-1-cyclohexanone, will be discussed, as these are recognized for their contributions to fragrance compositions.[3][4]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its handling, synthesis applications, and evaluation. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [5][6] |

| Molecular Weight | 126.20 g/mol | [5] |

| CAS Number | 5441-51-0 | [5][6] |

| EC Number | 226-629-2 | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.895 g/mL at 25 °C | [5] |

| Boiling Point | 192-194 °C | [5] |

| Flash Point | 63 °C (145.4 °F) | |

| Refractive Index | n20/D 1.452 | [5] |

| Solubility | Soluble in alcohol | [1] |

Synthesis of this compound

This compound is a synthetic compound and is not commonly found in nature.[1] Industrial production can be achieved through several established organic synthesis routes. One common approach involves the catalytic hydrogenation of 4-ethylphenol (B45693).

A generalized workflow for the synthesis of this compound and its subsequent use as a fragrance intermediate is presented below.

Role in the Fragrance Industry: An Intermediate for Aroma Chemicals

While this compound itself has a simple ketonic odor, its primary value in the fragrance industry lies in its utility as a versatile chemical intermediate. The cyclohexanone (B45756) ring system is a common scaffold in a variety of synthetic fragrance ingredients. By modifying the structure of this compound, chemists can synthesize novel molecules with desirable and complex olfactory profiles.

For instance, other alkyl-substituted cyclohexanones are known for their distinct fragrance properties:

-

4-Methylcyclohexanone: Described as having a musty, animalistic odor, it can be used to impart specific nuances in perfumes and colognes.[3]

-

2-Ethyl-4,4-dimethyl-1-cyclohexanone: This compound is noted for its aromatic and thujonic (pine-like) odor, making it a valuable ingredient in both fine fragrances and technical perfumery.[4]

The logical relationship for the use of such compounds is outlined in the diagram below.

Experimental Protocols

To evaluate the potential of a compound like this compound or its derivatives in fragrance applications, a series of standardized experimental protocols are typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Objective: To determine the purity of a synthesized or procured batch of this compound.

Methodology:

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum.[7] Calculate the purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated peak area.

Sensory Evaluation of Fragrance Ingredients

Objective: To characterize the olfactory profile of a fragrance ingredient derived from this compound.

Methodology:

-

Panel Selection: Assemble a panel of trained sensory analysts.

-

Sample Preparation: Prepare smelling strips by dipping them into a standardized dilution of the aroma chemical in an odorless solvent (e.g., dipropylene glycol or ethanol).

-

Evaluation Procedure:

-

Panelists evaluate the smelling strips at different time intervals (e.g., immediately, after 1 hour, after 4 hours) to assess the top, middle, and base notes.

-

Panelists describe the odor using a standardized fragrance vocabulary (e.g., fruity, floral, woody, green, etc.).

-

The intensity of the odor is rated on a numerical scale (e.g., 1 to 9).

-

-

Data Analysis: Compile the descriptions and intensity ratings to create a detailed olfactory profile of the compound. Statistical analysis can be used to determine the consensus on the odor character.[8][9]

Stability Testing in a Cosmetic Base

Objective: To assess the stability of a fragrance ingredient in a representative cosmetic formulation (e.g., an emulsion or an alcohol-based solution).

Methodology:

-

Formulation: Prepare several batches of a cosmetic base (e.g., a simple lotion or an eau de toilette) and incorporate the fragrance ingredient at a typical concentration (e.g., 0.5-2.0%). A control batch with no fragrance is also prepared.

-

Storage Conditions: Store the samples under various conditions to simulate shelf-life and consumer use:

-

Room temperature (25 °C)

-

Elevated temperature (45 °C) to accelerate aging

-

Refrigerated (4 °C) as a control

-

Cycle testing (e.g., alternating between -10 °C and 25 °C)[10]

-

-

Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

-

Analysis: Compare the results from the different storage conditions to the initial measurements and the control samples to determine the stability of the fragrance ingredient in the cosmetic base.

The workflow for stability testing is depicted in the following diagram.

Safety and Regulatory Information

This compound is classified as a skin irritant and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects. Standard personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For use in cosmetic products, any fragrance ingredient derived from this compound must undergo a thorough safety assessment to ensure it is safe for consumer use under the intended conditions of application.

Conclusion

This compound is a valuable compound for the fragrance industry, primarily serving as a chemical intermediate for the synthesis of more complex aroma molecules. While its own olfactory profile is simple, its chemical structure provides a foundation for creating a diverse range of fragrance ingredients. A comprehensive understanding of its physicochemical properties, combined with rigorous experimental evaluation of its derivatives, is essential for the successful development of novel and stable fragrances. This guide provides the foundational technical information required for researchers and developers working in this field.

References

- 1. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]

- 2. 4-methyl cyclohexanone, 589-92-4 [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]

- 5. 4-乙基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 7. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]

- 12. medcraveonline.com [medcraveonline.com]

Unveiling the Presence of 4-Ethylcyclohexanone Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 4-ethylcyclohexanone and its derivatives. While the parent compound, this compound, is not well-documented as a naturally occurring product, this guide will delve into the presence of closely related 4-alkyl-substituted cyclohexanone (B45756) derivatives, with a particular focus on 4-methylcyclohexanone (B47639), which has been identified as a plant metabolite.

This document summarizes the available quantitative data, details relevant experimental protocols for isolation and identification, and explores potential biosynthetic pathways. The information is presented to support further research and development in the fields of natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of 4-Alkyl-Cyclohexanone Derivatives

The natural occurrence of this compound is not substantiated by current scientific literature. Initial leads suggesting its presence in Fagara macrophylla and Zanthoxylum rigidifolium have not been confirmed in subsequent analyses of their essential oil compositions. However, evidence points to the existence of other 4-alkyl-cyclohexanone derivatives in the natural world.

The following table summarizes the known natural occurrences of 4-alkyl-cyclohexanone derivatives based on available literature.

| Compound | Organism(s) | Family | Organ/Tissue | Method of Detection | Reference(s) |

| 4-Methylcyclohexanone | Plant species (unspecified) | - | - | Not specified | [1] |

This table will be updated as more definitive research identifying specific plant species and quantitative data becomes available.

Experimental Protocols: Isolation and Identification

The isolation and identification of volatile compounds like 4-alkyl-cyclohexanones from natural sources typically involve a combination of extraction, chromatography, and spectroscopy techniques. The following protocols are generalized methodologies that can be adapted for the study of these compounds.

Extraction of Volatile Compounds

a) Steam Distillation: This is a common method for extracting essential oils from plant material.

-

Procedure:

-

Fresh or dried plant material is placed in a distillation flask with water.

-

Steam is passed through the plant material, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture is then condensed.

-

The essential oil, which is immiscible with water, is separated from the aqueous distillate.

-

b) Solvent Extraction: This method is suitable for compounds that may be sensitive to heat.

-

Procedure:

-

The plant material is macerated and soaked in a volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).

-

The solvent extracts the volatile compounds along with other lipophilic substances.

-

The solvent is then carefully evaporated under reduced pressure to yield the crude extract.

-

Chromatographic Separation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile organic compounds.

-

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

Typical GC-MS Protocol for Essential Oil Analysis:

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

-

Separation: The GC oven temperature is programmed to increase over time, allowing for the separation of compounds with different boiling points. A common temperature program might start at 60°C and ramp up to 240°C.

-

Detection: The eluting compounds are detected by the mass spectrometer.

-

Identification: The mass spectrum of each compound is compared to a reference library (e.g., NIST) for identification. Retention indices are also used to confirm compound identity.

-

Structural Elucidation

For novel compounds, further spectroscopic analysis is necessary for complete structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed information about the carbon-hydrogen framework of a molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.

Putative Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in natural systems remains uncharacterized, a putative pathway can be proposed based on established principles of terpenoid and polyketide biosynthesis. These pathways are responsible for the vast diversity of cyclic and aromatic compounds found in nature.

A plausible route to a 4-alkyl-cyclohexanone skeleton could involve the cyclization of a polyketide precursor derived from acetyl-CoA and malonyl-CoA, followed by reduction and alkylation steps. Alternatively, it could arise from the modification of a monoterpene precursor, such as geranyl pyrophosphate (GPP), through cyclization and subsequent enzymatic transformations.

Below is a conceptual workflow illustrating a possible biosynthetic origin.

Caption: Putative biosynthetic pathway for 4-alkyl-cyclohexanones.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information regarding the signaling pathways and biological activities of this compound and its simple alkyl derivatives in biological systems. Research on the biological roles of cyclic ketones and terpenoids is an active area. In insects, for example, certain cyclic ketones are known to function as pheromones, mediating communication and behavior. In plants, volatile terpenoids can act as signaling molecules in defense against herbivores and pathogens.

Further investigation is needed to determine if 4-alkyl-cyclohexanones play a role in intercellular or intracellular signaling in the organisms that produce them.

The following diagram illustrates a generalized workflow for investigating the biological activity and signaling pathways of a novel natural product.